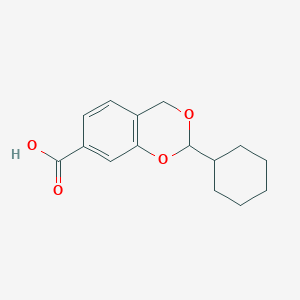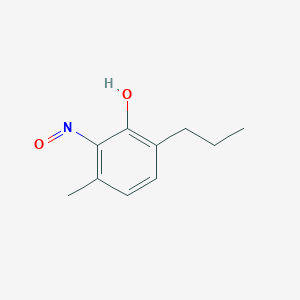![molecular formula C18H22O5 B14275806 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid CAS No. 133593-74-5](/img/structure/B14275806.png)
1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes a naphthalene core substituted with methoxy and propan-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitutions occur at the correct positions on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and propan-2-yl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The carboxylic acid group may also play a role in its biological activity by participating in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
1-Methoxy-2-propanol: A simpler compound with similar functional groups but a different core structure.
Naphthalene-2-carboxylic acid: Lacks the methoxy and propan-2-yl substitutions, making it less complex.
1,4-Dimethoxybenzene: Contains methoxy groups but lacks the naphthalene core and carboxylic acid group.
Uniqueness: 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
133593-74-5 |
|---|---|
Formule moléculaire |
C18H22O5 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-methoxy-5,7-di(propan-2-yloxy)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H22O5/c1-10(2)22-12-8-15-13(16(9-12)23-11(3)4)6-7-14(18(19)20)17(15)21-5/h6-11H,1-5H3,(H,19,20) |
Clé InChI |
NJTXBOLKWHHYHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC2=C(C=CC(=C2OC)C(=O)O)C(=C1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


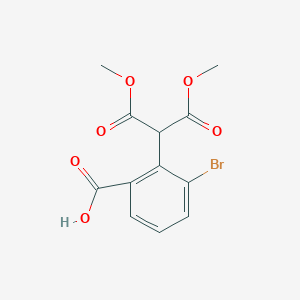

![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)
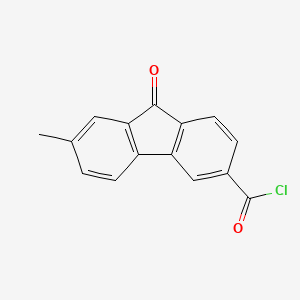
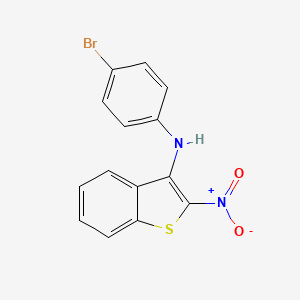
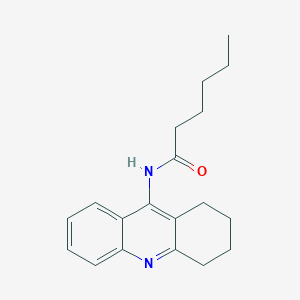
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)
